3-amino-6H-benzo[b][1]benzothiepin-5-one
Description
3-Amino-6H-benzo[b][1]benzothiepin-5-one is a heterocyclic compound featuring a fused benzo-thiepin core with a ketone group at position 5 and an amino (-NH₂) substituent at position 2. Its molecular formula is C₁₃H₁₁NOS, with a monoisotopic mass of approximately 241.06 g/mol. The compound belongs to the thiepin family, characterized by a seven-membered sulfur-containing ring fused to aromatic systems.
Properties
Molecular Formula |
C14H11NOS |
|---|---|
Molecular Weight |
241.31g/mol |
IUPAC Name |
3-amino-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C14H11NOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7,15H2 |
InChI Key |
FDKDFCFJLXKJCC-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)N |
Canonical SMILES |
C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiepin Derivatives
Key analogs of 3-amino-6H-benzo[b][1]benzothiepin-5-one include derivatives with substituents at position 3, such as hydroxyl (-OH) or chloro (-Cl) groups, as well as related heterocyclic systems.
Table 1: Molecular Properties of Thiepin Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 3) | Key Features |
|---|---|---|---|---|
| This compound | C₁₃H₁₁NOS | 241.06 | -NH₂ | Basic, hydrogen-bonding capability |
| 3-Hydroxy-6H-benzo[b][1]benzothiepin-5-one | C₁₃H₁₀O₂S | 238.29 | -OH | Acidic, potential for tautomerism |
| 3-Chloro-6H-benzo[b][1]benzothiepin-5-one | C₁₃H₉ClOS | 260.73 | -Cl | Electron-withdrawing, lipophilic |
| Dibenzo[b,f]thiepin-10(11H)-one | C₁₄H₁₀OS | 226.29 | None | Parent structure, ketone at position 10 |
Notes:
- Electronic Effects: The amino group (-NH₂) is electron-donating, increasing electron density at the thiepin ring, which may enhance nucleophilic reactivity compared to chloro (-Cl) or hydroxyl (-OH) substituents .
- Solubility: The amino derivative is expected to exhibit higher water solubility due to hydrogen bonding, whereas the chloro analog is more lipophilic .
- Biological Activity: Amino-substituted thiepins are often explored as kinase inhibitors or antimicrobial agents, while chloro derivatives may show enhanced stability in metabolic pathways .
Heterocyclic Analogs with Modified Ring Systems
(a) Dibenzazepinones
Substituted 5,11-dihydro-6H-dibenzazepin-6-ones (e.g., ) replace sulfur with nitrogen in the seven-membered ring.
(b) Benzoxazepinones
9-Methoxy-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one () features an oxygen atom instead of sulfur. The oxygen atom increases polarity and hydrogen-bonding capacity but reduces the ring’s aromaticity compared to thiepins .
Ring Puckering and Conformational Analysis
The thiepin ring’s puckering amplitude and phase angle () significantly influence molecular interactions. For example:
- 3-Amino derivative: The amino group’s steric bulk may induce a higher puckering amplitude, stabilizing non-planar conformations and affecting binding to enzymatic targets.
- 3-Chloro derivative : The smaller chloro substituent likely results in reduced puckering, favoring planar conformations that enhance π-π stacking with aromatic residues .
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